4-Phenylpiperazine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenylpiperazine-2,6-dione is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

The synthesis of 4-Phenylpiperazine-2,6-dione involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .

Análisis De Reacciones Químicas

4-Phenylpiperazine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include diphenylvinylsulfonium triflate and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .

Aplicaciones Científicas De Investigación

4-phenylpiperazine-2,6-dione and its derivatives have a variety of applications, particularly in medicinal chemistry, for their potential therapeutic effects. Researches have explored their use in diverse areas, such as antioxidants, anticancer agents, and receptor ligands .

Antioxidant activity:

- A study described the design, synthesis, and evaluation of novel 1,4-disubstituted piperazine-2,5-dione derivatives as antioxidants against H2O2-induced oxidative injury . Compound 9r exhibited the best antioxidative activity, decreasing ROS production, stabilizing mitochondrial membrane potential, and promoting cell survival via the IL-6/Nrf2 positive-feedback loop .

Anticancer applications:

- Indole derivative 4 caused cell cycle arrest at the G2/M phase and induced apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . In a xenograft model of MHCC-97H cells, compound 4 significantly inhibited tumor growth by 75.4% without causing notable toxicity .

- Compound 15 demonstrated potent BRAFV600E inhibitory activity, with an IC50 value of 45 nM, alongside significant antiproliferative activity against cancer cell lines, showing a GI50 value of 35 nM . This compound also displayed cytotoxicity against the LOX-IMVI melanoma cell line, with an IC50 of 1.02 μM, and exhibited strong antioxidant activity . Compound 15 induced apoptosis and G2/M cell cycle arrest .

- Compound 27 showed the most potent anticancer activity, with IC50 values of 12 μM against Hep-2, 15 μM against A549, and 4 μM against HeLa cells, which was comparable to standard drugs like doxorubicin and paclitaxel .

Receptor Ligands:

- A number of new 4-phenylpiperidine-2,6-diones bearing at the 1-position an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety were designed and synthesized as ligands for the α(1)-adrenergic receptor (α(1)-AR) subtypes .

- 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (34) showed the best affinity for the α(1A)-AR (pK(i) = 8.74) and 10-fold selectivity compared to the other two α(1)-AR subtypes . Some representative compounds blocked norepinephrine-induced stimulation of inositol phospholipid hydrolysis, thus behaving as antagonists .

Herbicidal activity:

- Novel 1-phenyl-piperazine-2,6-diones were prepared and tested as herbicides . 2-(4-Chloro-5-cyclo-pentyl-oxy-2-fluorophenyl)-tetrahydro-2H-pyrido-[1,2-a]-pyrazine-1,3-(4H,6H)-dione displayed the greatest herbicidal activity .

Anxiolytic/Antidepressant activity:

Mecanismo De Acción

The mechanism of action of 4-Phenylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. One of the reported mechanisms is thiol alkylation of a,b-unsaturated ketone moieties, which is available in the chemical structure or produced by deamination processes . This interaction can lead to the inhibition of mitochondrial respiration, inhibition of microtubular polymerization, or DNA topoisomerase enzyme inhibition .

Comparación Con Compuestos Similares

4-Phenylpiperazine-2,6-dione can be compared with other similar compounds such as 1-phenyl-2,6-piperazinedione and 4,4’-(1-methyl-1,2-ethandiyl)-bis-(2,6-piperazinedione) . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific phenyl substitution, which imparts distinct chemical and biological properties.

Actividad Biológica

4-Phenylpiperazine-2,6-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its antioxidative, anticancer, and receptor-binding activities, supported by relevant data tables and case studies.

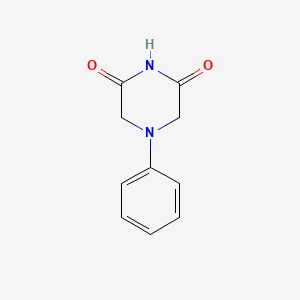

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Antioxidative Activity

Recent studies have highlighted the antioxidative properties of derivatives of piperazine-2,6-dione. For instance, a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and tested for their ability to mitigate oxidative stress. Among these, compound 9r demonstrated significant antioxidative activity by decreasing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential, thereby promoting cell survival through an IL-6/Nrf2 positive-feedback loop .

Table 1: Antioxidative Activity of Piperazine Derivatives

| Compound | ROS Reduction (%) | Mitochondrial Stabilization | Cell Survival Mechanism |

|---|---|---|---|

| 9r | 75 | Yes | IL-6/Nrf2 Loop |

| 9a | 60 | No | N/A |

2. Anticancer Activity

The anticancer potential of 4-phenylpiperazine derivatives has been evaluated in various studies. Notably, compounds derived from this scaffold exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. For example, BS230, a derivative of this compound, showed enhanced selectivity towards cancer cells while maintaining lower toxicity towards healthy cells .

Case Study: BS230's Mechanism of Action

BS230 was found to bind effectively to the DNA-Topoisomerase II complex and the minor groove of DNA, disrupting cancer cell proliferation pathways .

Table 2: Cytotoxicity Comparison

| Compound | IC50 (µM) | Selectivity Index (Cancer/Normal) |

|---|---|---|

| Doxorubicin | 0.5 | 10 |

| BS230 | 0.7 | 15 |

3. Receptor Binding Affinity

4-Phenylpiperazine derivatives have also been studied for their binding affinity to various adrenergic receptors. A notable compound demonstrated high affinity for the α(1A)-adrenergic receptor with a pK(i) value of 8.74 and significant selectivity compared to other receptor subtypes .

Table 3: Receptor Binding Affinity

| Compound | Receptor Type | pK(i) Value | Selectivity Ratio |

|---|---|---|---|

| 4-Phenylpiperazine Derivative | α(1A) | 8.74 | 10:1 (α(1A):α(1B)) |

Propiedades

IUPAC Name |

4-phenylpiperazine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-12(7-10(14)11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXYUYGNYVTHOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.